molecular formula C17H18N2O B8655281 4-[2-(Hydroxymethyl)piperidin-1-yl]naphthalene-1-carbonitrile CAS No. 664362-87-2

4-[2-(Hydroxymethyl)piperidin-1-yl]naphthalene-1-carbonitrile

Cat. No. B8655281
Key on ui cas rn: 664362-87-2
M. Wt: 266.34 g/mol
InChI Key: LWBAHCJCGVSNGZ-UHFFFAOYSA-N
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Patent
US07268232B2

Procedure details

A solution of 1-cyano-4-fluoronaphthalene (200 mg, 1.168 mmol) in pyridine (0.5 mL) was transferred to a Pyrex tube and 2-piperidinemethanol (538 mg, 4.67 mmol) was added. The tube was capped and exposed to microwave irradiation (200° C., 60 min). The reaction mixture was diluted with ethyl acetate, washed with 0.4 N HCl and saturated aqueous NaHCO3. The organic phase was dried and evaporated to give a crude product which was purified by preparative TLC (65:35 n-heptane/ethyl acetate), followed by further purification by preparative HPLC to give 173FBA70e (15 mg, 5%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
538 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](F)=[CH:5][CH:4]=1)#[N:2].[NH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH:15]1[CH2:20][OH:21]>N1C=CC=CC=1.C(OCC)(=O)C>[OH:21][CH2:20][CH:15]1[CH2:16][CH2:17][CH2:18][CH2:19][N:14]1[C:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]([C:1]#[N:2])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C2=CC=CC=C12)F
Step Two
Name
Quantity
538 mg
Type
reactant
Smiles
N1C(CCCC1)CO
Step Three
Name
Quantity
0.5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The tube was capped
CUSTOM
Type
CUSTOM
Details
exposed to microwave irradiation (200° C., 60 min)
Duration
60 min
WASH
Type
WASH
Details
washed with 0.4 N HCl and saturated aqueous NaHCO3
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OCC1N(CCCC1)C1=CC=C(C2=CC=CC=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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